6-Methoxythiazolo[4,5-b]pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-11-4-2-5-6(9-3-4)10-7(8)12-5/h2-3H,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCQNDZASQTBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N=C1)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206248-05-6 | |
| Record name | 6-methoxythiazolo[4,5-b]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 6 Methoxythiazolo 4,5 B Pyridin 2 Amine
Established Cyclization Reactions for Thiazolopyridine Annulation
The cornerstone of synthesizing the 6-Methoxythiazolo[4,5-b]pyridin-2-amine scaffold is the annulation, or ring-forming, reaction that constructs the thiazole (B1198619) portion onto a pre-existing pyridine (B92270) ring. This is typically achieved through an intramolecular oxidative cyclization of a suitably substituted pyridinylthiourea precursor.
The key intermediate for this synthesis is 1-(6-Methoxypyridin-2-yl)thiourea. The synthesis of 2-aminothiazolo[5,4-b]pyridines is mechanistically analogous to the well-established Hugerschoff reaction for 2-aminobenzothiazoles. In this reaction, an arylthiourea undergoes electrophilic attack by a halogen, leading to intramolecular cyclization onto the aromatic ring.
The general mechanism involves the reaction of the thiourea (B124793) with an electrophilic bromine source. The sulfur atom of the thiourea acts as a nucleophile, attacking the bromine. This is followed by an intramolecular electrophilic substitution reaction where the electron-rich pyridine ring attacks the sulfur, leading to the formation of the thiazole ring after elimination of HBr and subsequent aromatization. researchgate.netresearchgate.net
The choice of reagents and reaction conditions is critical for the efficient cyclization of the thiourea precursor. A common and effective method involves the use of bromine (Br₂) dissolved in a solvent like acetic acid. nih.govorgsyn.org Acetic acid serves as a polar protic solvent that can facilitate the reaction.
| Reagent/Condition | Role in Cyclization | Typical Application |
| Bromine (Br₂) | Oxidizing and electrophilic agent | Initiates the cyclization by reacting with the thiourea sulfur atom. |
| Acetic Acid | Solvent | Provides a suitable medium for the reaction. |
| Lithium Bromide (LiBr) | Bromide source | Can modulate the reactivity of the bromine. |
Multi-step Synthetic Approaches to the Core Scaffold
The synthesis of the final compound is inherently a multi-step process, as it requires the initial preparation of the key 1-(6-Methoxypyridin-2-yl)thiourea precursor. This involves sequential amidation and thioamidation steps.
The journey to the target molecule begins with the starting material, 2-amino-6-methoxypyridine (B105723). To convert this into the necessary thiourea precursor, a two-step sequence is typically employed.
Acylation/Amidation : The 2-amino group of 2-amino-6-methoxypyridine can be acylated, for instance with benzoyl chloride, to form an amide.
Thionation : The resulting amide is then converted to a thioamide. A common method for this is reaction with a thionating agent like Lawesson's reagent.
Alternatively, and more directly, the thiourea can be formed by reacting the starting amine with an isothiocyanate. A widely used laboratory method involves reacting an amine with an acyl isothiocyanate (generated from an acid chloride and ammonium (B1175870) thiocyanate), followed by hydrolysis of the acyl group. mdpi.com For instance, 2-amino-6-methoxypyridine can be reacted with benzoyl isothiocyanate, and the resulting N-benzoyl-N'-(6-methoxypyridin-2-yl)thiourea can be hydrolyzed under basic conditions (e.g., NaOH in ethanol (B145695)/water) to yield 1-(6-Methoxypyridin-2-yl)thiourea.
Another approach involves the reaction of the amine with ammonium thiocyanate (B1210189) in the presence of an acid to form the pyridinylthiourea directly. orgsyn.org
| Step | Starting Material | Reagents | Intermediate Product |
| 1 | 2-Amino-6-methoxypyridine | Benzoyl isothiocyanate | N-Benzoyl-N'-(6-methoxypyridin-2-yl)thiourea |
| 2 | N-Benzoyl-N'-(6-methoxypyridin-2-yl)thiourea | NaOH, EtOH/H₂O | 1-(6-Methoxypyridin-2-yl)thiourea |
Advanced Synthetic Techniques for Derivatives and Functionalization
Once the core this compound scaffold is synthesized, it can be further modified to create a library of derivatives. The primary sites for functionalization are the 2-amino group and potentially the pyridine ring itself.
The 2-amino group is nucleophilic and can undergo a variety of reactions:
Amide Formation : The amino group can be acylated with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form a range of amide derivatives. nih.gov This is a common strategy to explore structure-activity relationships in medicinal chemistry programs.
Urea (B33335) Formation : Reaction of the 2-amino group with isocyanates will yield urea derivatives. nih.gov
Sulfonamide Formation : Reaction with sulfonyl chlorides will produce sulfonamides.
These functionalization reactions allow for the introduction of diverse chemical moieties, which can modulate the compound's physicochemical properties and biological activity. For example, in a study on related thiazolo[5,4-b]pyridine (B1319707) derivatives, an aniline (B41778) intermediate was successfully coupled with various carboxylic acids and an isocyanate to produce a series of amide and urea derivatives, respectively. nih.gov The primary amino group of the final products was also transformed into corresponding amides. nih.gov These established methods for functionalizing amino-heterocycles are directly applicable to this compound.
| Reaction Type | Reagent Class | Functional Group Introduced |
| Acylation | Acid Chlorides, Carboxylic Acids | Amide |
| Urea Formation | Isocyanates | Urea |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
Heterogeneous Catalysis in Thiazolopyridine Formation
Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and recycling, milder reaction conditions, and improved sustainability. These benefits have been leveraged in the synthesis of thiazolopyridine scaffolds.
One notable environmentally friendly approach involves the use of magnesium oxide (MgO) as a green, low-cost, and efficient heterogeneous base catalyst. dmed.org.uaresearchgate.net This method has been successfully applied in a one-pot, multi-component synthesis of 5-amino-3-(benzothiazol-2-yl)-7-(het)aryl-2-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles. The reaction proceeds through a Knoevenagel condensation followed by a Michael conjugate addition. The use of MgO facilitates the reaction under mild conditions and often in non-toxic solvents, highlighting its utility in green chemistry protocols. dmed.org.uaresearchgate.net
Similarly, zinc oxide (ZnO) nanoparticles have been employed as a catalyst in the preparation of thiazolo[4,5-b]pyridines. dmed.org.ua For instance, the reaction of 2-aminopyridine-3-thiol (B8597) with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde proceeds efficiently in the presence of ZnO nanoparticles at room temperature. dmed.org.ua The high surface area and catalytic activity of the nanoparticles enable a convenient and effective synthesis of the target fused heterocycle.
Table 1: Examples of Heterogeneous Catalysis in Thiazolopyridine Synthesis
| Catalyst | Reactants | Product Type | Key Advantages |
| Magnesium Oxide (MgO) | Thiazolidinone, Aldehydes, Malononitrile (B47326) | 2,3-dihydrothiazolo[4,5-b]pyridines | Environmentally benign, reusable catalyst, mild conditions. dmed.org.uaresearchgate.net |
| Zinc Oxide (ZnO) Nanoparticles | 2-aminopyridine-3-thiol, Acryloylbenzaldehyde derivative | Thiazolo[4,5-b]pyridines | Room temperature reaction, high efficiency. dmed.org.ua |
Copper-Catalyzed Cascade Reactions for Substituted Thiazolopyridines
Copper catalysis is a powerful tool in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds through various mechanisms. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly efficient.
A heterogeneous copper-catalyzed cascade three-component reaction has been developed for the synthesis of 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua This process involves the reaction of 3-iodopyridin-2-amine, carbon disulfide, and a variety of secondary amines. The copper catalyst facilitates the sequential formation of bonds required to construct the fused thiazole ring onto the pyridine core, directly installing a functionalized amino group at the 2-position. dmed.org.ua
In another example of metal-catalyzed synthesis, copper(I) iodide was used to mediate the cyclization of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine under microwave irradiation, yielding a thiazolo[4,5-b]pyridine (B1357651) derivative. dmed.org.ua The broader utility of copper in synthesizing related sulfur- and nitrogen-containing heterocycles, such as thiazolidin-2-imines from propargylamines and isothiocyanates, further underscores the potential of copper-catalyzed methods in this field. nih.gov These reactions often proceed with high chemo- and regioselectivity. nih.gov
Table 2: Copper-Catalyzed Reactions for Thiazolopyridine Synthesis
| Copper Source | Reaction Type | Starting Materials | Product |
| Copper (unspecified) | Heterogeneous cascade | 3-Iodopyridin-2-amine, CS₂, Secondary Amine | 2-Substituted thiazolo[4,5-b]pyridines dmed.org.ua |
| Copper(I) Iodide | Microwave-assisted cyclization | 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine | Thiazolo[4,5-b]pyridine derivative dmed.org.ua |
Three-Component Condensation Strategies for Thiazolopyridine Derivatives
Multi-component reactions (MCRs), particularly three-component condensations, are highly valued for their efficiency and atom economy, allowing for the rapid assembly of complex molecules from simple precursors in a single step. researchgate.net
A variety of three-component strategies have been reported for the synthesis of the thiazolopyridine core. One such method involves the ZnCl₂-catalyzed condensation of a mercaptonitrile potassium salt, an α-bromo ketone, and a second ketone to produce 5,6,7-trisubstituted thiazolo[4,5-b]pyridines. dmed.org.ua Another versatile approach is the one-pot reaction cascade involving a Michael addition and subsequent cyclo-elimination. dmed.org.ua This can be achieved by reacting a thiazolidine (B150603) derivative with an aromatic aldehyde and an active methylene (B1212753) compound like malononitrile or ethyl cyanoacetate. dmed.org.ua These reactions demonstrate the power of combining simple building blocks to rapidly generate molecular complexity. researchgate.netnih.govrsc.orgnih.gov
Table 3: Selected Three-Component Strategies for Thiazolopyridine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
| Mercaptonitrile potassium salt | α-Bromo ketone | Ketone | ZnCl₂ | 5,6,7-Trisubstituted thiazolo[4,5-b]pyridines dmed.org.ua |
| 3-Benzyl-4-thiazolidine-2-thione | Aromatic aldehyde | Malononitrile | Michael addition/cyclization cascade | Substituted thiazolo[4,5-b]pyridines dmed.org.ua |
| Thiourea | α-Haloketone | Dialkyl acetylenedicarboxylate | One-pot reaction | 5H-thiazolo[3,2-a]pyrimidine-7-carboxylates nih.govnih.gov |
Nucleophilic Aromatic Substitution as a Synthetic Handle
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. nih.gov In pyridine and its fused derivatives, the presence of the electronegative nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions). youtube.comyoutube.com This activation occurs because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the nitrogen atom, thus stabilizing it. youtube.comyoutube.com
This principle is directly applicable to the synthesis of this compound. The 6-position of the thiazolo[4,5-b]pyridine ring system is electronically analogous to the 4-position of pyridine. Therefore, a precursor bearing a good leaving group, such as a halogen (e.g., chlorine, bromine) or a nitro group, at the 6-position can undergo SNAr with a strong nucleophile like sodium methoxide (B1231860). youtube.comyoutube.com The reaction involves the attack of the methoxide ion on the electron-deficient carbon atom, followed by the expulsion of the leaving group to restore aromaticity. youtube.com The efficiency of SNAr reactions on heteroaromatic systems is well-documented and provides a reliable method for introducing substituents like the methoxy (B1213986) group in the final steps of a synthetic sequence. nih.gov
Chemical Reactivity and Transformation Studies of 6 Methoxythiazolo 4,5 B Pyridin 2 Amine
Functional Group Reactivity Analysis
The functional groups of 6-Methoxythiazolo[4,5-b]pyridin-2-amine—the exocyclic amino group and the methoxy (B1213986) group—are primary sites for synthetic modification, allowing for the introduction of diverse structural motifs.
The primary amino group at the C-2 position of the thiazole (B1198619) ring is a highly reactive and synthetically valuable handle. Its reactivity is characteristic of aromatic and heterocyclic amines.
Diazotization: The 2-amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.org This reaction converts the primary amine into a diazonium salt. Heterocyclic diazonium salts are often unstable but serve as crucial intermediates for nucleophilic substitution reactions. For instance, in reactions analogous to the Sandmeyer reaction, the diazonium group can be replaced by various nucleophiles, including halides (Cl⁻, Br⁻, I⁻) or a cyano group (CN⁻), providing a pathway to 2-substituted thiazolo[4,5-b]pyridines that are otherwise difficult to access. organic-chemistry.orgmdpi.com
Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). mdpi.com This reaction is often carried out in the presence of a base, like pyridine (B92270), which serves as both a solvent and a catalyst. nih.gov Acylation is a robust transformation that allows for the introduction of a wide range of substituents, modifying the compound's electronic and steric properties. For example, reaction with acetic anhydride (B1165640) yields N-(6-methoxythiazolo[4,5-b]pyridin-2-yl)acetamide. nih.govresearchgate.net This transformation can also be achieved with other acylating agents to introduce different functionalities. nih.gov
| Reaction | Acylating Agent | Typical Conditions | Product |
|---|---|---|---|
| Acetylation | Acetic Anhydride (Ac₂O) | Pyridine, Room Temperature | N-(6-methoxythiazolo[4,5-b]pyridin-2-yl)acetamide |
| Benzoylation | Benzoyl Chloride | Pyridine or aq. NaOH (Schotten-Baumann) | N-(6-methoxythiazolo[4,5-b]pyridin-2-yl)benzamide |
| Chloroacetylation | Chloroacetyl Chloride | Inert solvent (e.g., Dichloromethane) | 2-Chloro-N-(6-methoxythiazolo[4,5-b]pyridin-2-yl)acetamide |
The methoxy group (-OCH₃) at the C-6 position of the pyridine ring is an ether linkage. While generally stable, it can be cleaved under specific, often harsh, conditions to yield the corresponding hydroxyl compound (a phenol (B47542) derivative). chem-station.com This O-demethylation is a key transformation for accessing the 2-amino-thiazolo[4,5-b]pyridin-6-ol scaffold.
| Reagent | Typical Conditions | Mechanism Type |
|---|---|---|
| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), -78°C to Room Temperature | Lewis Acid-mediated |
| Hydrobromic Acid (47% HBr) | Heating/Reflux, often with Acetic Acid as co-solvent | Brønsted Acid-mediated |
| Aluminum Chloride (AlCl₃) | Inert solvent, Heating | Lewis Acid-mediated |
| Lithium Chloride (LiCl) | High-boiling solvent (e.g., DMF, NMP), Heating | Nucleophilic displacement |
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2, 4, and 6 (ortho and para to the nitrogen). stackexchange.comyoutube.com In the this compound system, the C-6 position is activated towards nucleophilic attack.
The methoxy group can function as a leaving group, especially when attacked by strong nucleophiles. The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex, where the negative charge is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring. stackexchange.comnih.gov This allows for the displacement of the methoxy group by various nucleophiles, such as amines or alkoxides, to generate new C-6 substituted derivatives. ntu.edu.sg Recent studies have shown that methoxypyridines can be aminated using reagents like sodium hydride in the presence of lithium iodide, demonstrating the viability of the methoxy group as a leaving group in SNAr reactions. nih.govntu.edu.sg
Redox Chemistry of the Thiazolopyridine System
The fused heterocyclic system can participate in both oxidation and reduction reactions, typically involving the thiazole sulfur atom or the pyridine ring, respectively.
The sulfur atom in the thiazole ring is the most susceptible site for oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone. Common oxidants for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), or potassium peroxymonosulfate (B1194676) (Oxone). nih.govrsc.org The oxidation state of the sulfur atom can significantly alter the electronic properties and geometry of the heterocyclic system. For example, oxidation of a related imidazo[2,1-b]thiazole (B1210989) derivative with oxone was shown to produce the corresponding sulfone. nih.gov Such transformations are expected to be applicable to the thiazolo[4,5-b]pyridine (B1357651) core, yielding the this compound 1-oxide or 1,1-dioxide.
The pyridine portion of the thiazolopyridine ring system is susceptible to reduction. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere, can reduce the aromatic pyridine ring to a saturated piperidine (B6355638) ring. nih.gov This transformation results in the formation of 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine derivatives. Such a reduction drastically changes the geometry of the molecule from planar to a three-dimensional conformation, which can have significant implications for its biological activity. Other reduction methods, such as using sodium borohydride (B1222165) in the presence of activating agents or transfer hydrogenation, can also be employed to achieve partial or full reduction of the pyridine ring. nih.gov
Derivatization and Conjugation Reactions
The chemical versatility of this compound is primarily centered around the nucleophilic character of the exocyclic amino group and the potential for substitution on the heterocyclic rings. These reactions enable the strategic modification of the molecule to enhance its optical, electronic, and biological properties.
Formation of Azo Dyes and Related Chromophores
The primary amino group at the 2-position of the thiazole ring is a key functional handle for the synthesis of azo dyes. This process typically involves a two-step diazotization-coupling reaction.
Diazotization: The initial step is the conversion of the 2-amino group into a diazonium salt. This is generally achieved by treating this compound with a source of nitrous acid (HNO₂), commonly generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.
Azo Coupling: The highly reactive diazonium salt is then immediately reacted with a suitable coupling component. These coupling partners are typically electron-rich aromatic compounds, such as phenols, anilines, or other heterocyclic systems. The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner in an electrophilic aromatic substitution reaction to form the characteristic azo (-N=N-) linkage, which acts as a chromophore. The extended conjugation between the thiazolo[4,5-b]pyridine system and the aromatic ring of the coupling component gives rise to colored compounds. The specific color of the resulting azo dye is dependent on the electronic nature of the substituents on both the thiazolopyridine core and the coupling partner.
| Diazotizing Agent | Coupling Component | Reaction Conditions | Resulting Chromophore |
| NaNO₂ / HCl | Phenol | 0-5 °C, acidic to neutral pH | Azo dye with hydroxyl group |
| NaNO₂ / H₂SO₄ | N,N-Dimethylaniline | 0-5 °C, acidic pH | Azo dye with dimethylamino group |
| Nitrosylsulfuric Acid | 2-Naphthol | 0-5 °C, alkaline pH | Azo dye with naphthyl moiety |
This table represents typical reaction conditions for the formation of azo dyes from heterocyclic amines.
Coupling Reactions for Extended Conjugated Systems
To create larger, more complex molecular architectures with extended π-conjugation, palladium-catalyzed cross-coupling reactions are instrumental. These reactions typically require prior modification of the this compound scaffold, often by introducing a halogen atom (e.g., bromine or iodine) onto the pyridine or thiazole ring, which can then participate in coupling.
Suzuki Coupling: This reaction involves the coupling of a halo-substituted this compound derivative with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is highly effective for forming new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups.
Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is employed. This reaction couples a halo-derivatized this compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyl-substituted products have extended linear π-systems, which can significantly influence their photophysical properties.
| Coupling Reaction | Halo-Derivative | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Bromo- or Iodo- | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl derivative |
| Sonogashira | Bromo- or Iodo- | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | Alkynyl derivative |
This table illustrates common palladium-catalyzed coupling reactions for extending conjugated systems.
Regioselective Functionalization of the Pyridine and Thiazole Moieties
The introduction of functional groups at specific positions on the thiazolo[4,5-b]pyridine core is crucial for fine-tuning the molecule's properties. The regioselectivity of these reactions is governed by the inherent electronic distribution within the fused ring system.
Thiazole Moiety: The thiazole ring's reactivity is also influenced by the fused pyridine. The C2 position is occupied by the amino group. Electrophilic substitution on the thiazole ring itself is less common than on the pyridine part. Functionalization often proceeds through derivatization of the amino group or by building the ring system from already functionalized precursors.
The regioselectivity can be controlled by the choice of reagents and reaction conditions. For instance, halogenation can be directed to specific positions on the pyridine ring, which then serve as handles for further modifications through the coupling reactions mentioned previously.
Advanced Spectroscopic and Structural Characterization of 6 Methoxythiazolo 4,5 B Pyridin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional techniques provides a complete picture of the proton and carbon environments and their interconnections.
High-resolution ¹H NMR spectroscopy is instrumental in identifying the number and chemical environment of protons within a molecule. For 6-Methoxythiazolo[4,5-b]pyridin-2-amine, the spectrum is expected to display distinct signals corresponding to each unique proton. The protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent. chemistryconnected.com The three protons of the methoxy (B1213986) (-OCH₃) group are expected to resonate as a sharp singlet, given their chemical equivalence and lack of adjacent protons for coupling. The two protons on the pyridine (B92270) ring are chemically distinct and are expected to appear as doublets due to coupling with each other. The specific chemical shifts are influenced by the electronic effects of the fused thiazole (B1198619) ring and the methoxy substituent. libretexts.orgmsu.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data is based on the analysis of structurally similar heterocyclic compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -NH₂ (Amine) | 5.5 - 7.0 | Broad Singlet |
| Pyridine-H (C5-H) | 7.0 - 7.5 | Doublet |
| Pyridine-H (C7-H) | 7.8 - 8.3 | Doublet |
| -OCH₃ (Methoxy) | 3.8 - 4.1 | Singlet |
¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. As this compound possesses seven carbon atoms in unique chemical environments, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their hybridization and local electronic environment. For instance, the carbon of the methoxy group will appear in the aliphatic region, while the carbons of the pyridine and thiazole rings will resonate in the aromatic/heteroaromatic region at lower fields. mdpi.comnih.gov Quaternary carbons, such as those at the ring fusion and the carbon bearing the amino group, are also readily identified.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Predicted data is based on the analysis of structurally similar heterocyclic compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | 55 - 60 |
| C5 | 105 - 115 |
| C7 | 140 - 150 |
| C2 (Thiazole) | 165 - 175 |
| C3a (Ring Junction) | 145 - 155 |
| C6 (Ring) | 150 - 160 |
| C7a (Ring Junction) | 115 - 125 |
While 1D NMR provides information on individual nuclei, 2D NMR experiments are essential for establishing the connectivity between them. emerypharma.com
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the two pyridine proton signals would confirm their adjacency. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached. This technique allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. emerypharma.com For example, it would link the methoxy proton singlet to the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methoxy protons to the C6 carbon of the pyridine ring would confirm the position of the methoxy group. siftdesk.orgyoutube.com
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. sapub.orgresearchgate.net
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. youtube.comnih.gov The monoisotopic mass of this compound (C₇H₇N₃OS) is calculated to be 181.03099 Da. uni.lumissouri.edu HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺, at an m/z of 182.03827. uni.lu This precise mass measurement allows for the confident confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. nih.gov The fragmentation pattern observed in MS/MS experiments can further confirm the structure, often showing characteristic losses of small molecules or radicals from the parent ion. libretexts.orglibretexts.org For thiazolopyridine derivatives, the fused heterocyclic ring system is generally stable, with initial fragmentation often involving the substituents. sapub.orgresearchgate.net
Ion Mobility Spectrometry (IMS) adds another dimension to mass analysis by separating ions based on their size, shape, and charge in the gas phase. mdpi.com The resulting measurement, the Collision Cross Section (CCS), is a robust and reproducible physicochemical property that can aid in compound identification. nih.gov While experimental CCS values are determined instrumentally, computational methods can predict these values with a high degree of accuracy. researchgate.netnih.gov These predicted values serve as a valuable reference for comparison with experimental data, thereby increasing the confidence in structural assignments. For this compound, predicted CCS values have been calculated for various adducts. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts Data sourced from PubChem. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 182.03827 | 132.2 |
| [M+Na]⁺ | 204.02021 | 144.6 |
| [M-H]⁻ | 180.02371 | 135.3 |
| [M+NH₄]⁺ | 199.06481 | 153.3 |
| [M+K]⁺ | 219.99415 | 141.4 |
| [M]⁺ | 181.03044 | 136.5 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound and its derivatives, the fused aromatic system of the thiazolo[4,5-b]pyridine (B1357651) core gives rise to characteristic absorption bands. These absorptions are primarily due to π → π* transitions, involving the promotion of electrons from π bonding orbitals to π anti-bonding molecular orbitals, and n → π* transitions, where non-bonding electrons (from nitrogen or sulfur atoms) are excited to a π anti-bonding orbital. uzh.ch The positions and intensities of these bands are sensitive to the molecular structure and the solvent environment.
Studies on related isothiazolo[4,5-b]pyridine derivatives have demonstrated solvatochromism, where the absorption maximum shifts depending on the polarity of the solvent. nih.govresearchgate.net For instance, the absorption maximum of ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate shows a slight blue shift from 320 nm in ethanol (B145695) to 318 nm in n-hexane. nih.gov This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. A red shift (bathochromic shift) in more polar solvents typically indicates that the excited state is more polar than the ground state.
The electronic transitions can be further elucidated using computational methods like time-dependent density functional theory (TD-DFT), which can calculate the wavelengths and oscillator strengths (f) of absorptions corresponding to specific molecular orbital transitions (e.g., HOMO to LUMO). scielo.org.zaresearchgate.net
Table 1: UV-Vis Absorption Data for Isothiazolo[4,5-b]pyridine Derivatives
| Compound | Solvent | Absorption Maximum (λmax) | Reference |
|---|---|---|---|
| Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate | Ethanol | 320 nm | nih.gov |
| n-Hexane | 318 nm | nih.gov | |
| Ethyl 4-(2H-4,6-dimethyl-2,3-dihydroisothiazolo[5,4-b]pyridin-3-yloxy)butanoate | Ethanol | 305 nm | nih.gov |
| n-Hexane | 305 nm | nih.gov |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic peaks for its primary amine (-NH₂), methoxy (-OCH₃), and the heterocyclic aromatic core.
Key expected vibrations include:
N-H stretching: The primary amine group typically shows two bands in the 3300-3500 cm⁻¹ region.
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methoxy group is found just below 3000 cm⁻¹.
C=N and C=C stretching: Vibrations from the fused pyridine and thiazole rings are expected in the 1500-1650 cm⁻¹ region.
C-O stretching: The aryl ether linkage of the methoxy group typically produces a strong, characteristic band in the 1200-1275 cm⁻¹ range.
Analysis of various thiazolo[5,4-b]pyridine (B1319707) derivatives confirms these assignments, with strong bands observed for C=N and C=C ring vibrations around 1560-1600 cm⁻¹ and various C-O and C-N stretches at lower wavenumbers. nih.gov For example, IR data for one complex derivative shows peaks at 3215 cm⁻¹ (N-H), 2998 cm⁻¹ (C-H), and 1585 cm⁻¹ (aromatic ring). nih.gov
Table 2: Characteristic IR Absorption Frequencies for Thiazolo[4,5-b]pyridine Derivatives
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Example from a Derivative (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch (Amine/Amide) | 3300 - 3500 | 3215 - 3350 | nih.gov |
| Aromatic C-H Stretch | 3000 - 3100 | 3015 | nih.gov |
| Aliphatic C-H Stretch | 2850 - 3000 | 2921 - 2998 | nih.gov |
| C=N / C=C Stretch (Aromatic) | 1500 - 1650 | 1566 - 1603 | nih.gov |
| C-O Stretch (Ether) | 1200 - 1275 | 1256 | nih.gov |
X-ray Diffraction (XRD) for Crystalline Solid-State Structures
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While the specific crystal structure for this compound is not detailed in the available literature, analysis of related structures provides insight into the expected solid-state behavior.
For example, the crystal structure of the related compound 6-Methylpyridin-2-amine reveals a monoclinic crystal system with space group P2₁/c. nih.gov Its molecules form centrosymmetric dimers through N-H···N hydrogen bonds between the amino group and the pyridine nitrogen atom. nih.gov These dimers are further linked by N-H···π interactions. nih.gov Similarly, thiazolo[4,5-b]pyridine derivatives are expected to exhibit planar molecular skeletons and engage in significant intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate their packing mode (e.g., herringbone or slipped stacks). rsc.org
Table 3: Example Crystallographic Data for Related Heterocyclic Compounds
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 6-Methylpyridin-2-amine | Monoclinic | P2₁/c | a = 9.1006 Å, b = 6.2458 Å, c = 10.5598 Å, β = 100.952° | nih.gov |
| A 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.50°, β = 98.61°, γ = 103.81° | mdpi.com |
Fluorescence Spectroscopy for Photophysical Properties
Emission Spectra and Quantum Yield Measurements
Fluorescence spectroscopy provides information about the electronic excited state of a molecule and its de-excitation pathways. Many thiazolo[4,5-b]pyridine derivatives are fluorescent, emitting light upon excitation at an appropriate wavelength. The emission wavelength is typically longer (lower energy) than the absorption wavelength, a phenomenon known as the Stokes shift.
The fluorescence properties are highly dependent on both the molecular structure and the solvent. For instance, studies on isothiazolo[4,5-b]pyridine derivatives show emission maxima that are red-shifted in more polar solvents, indicating a more polar excited state. nih.govresearchgate.net The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is also solvent-dependent. For one derivative, the quantum yield increased from 0.10 in n-hexane to 0.15 in ethanol. nih.govresearchgate.net Another fluorescent probe based on the thiazolo[4,5-b]pyridine scaffold exhibited a significant emission red-shift of 85 nm upon complexation with a zinc ion. nih.gov
Table 4: Fluorescence Data for Isothiazolo[4,5-b]pyridine Derivatives
| Compound | Solvent | Emission Maximum (λem) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate | Ethanol | 430 nm | 0.15 | nih.govresearchgate.net |
| n-Hexane | 407 nm | 0.10 | nih.govresearchgate.net | |
| Ethyl 4-(2H-4,6-dimethyl-2,3-dihydroisothiazolo[5,4-b]pyridin-3-yloxy)butanoate | Ethanol | 380 nm | 0.10 | nih.govresearchgate.net |
| n-Hexane | 360 nm | 0.07 | nih.govresearchgate.net |
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. This behavior is contrary to the more common aggregation-caused quenching (ACQ), where fluorescence is diminished upon aggregation.
A derivative closely related to the title compound, 4-(5-methoxy-thiazolo[4,5-b]pyridin-2-yl)benzoic acid (PTC1), has been reported to be an Aggregation-Induced Emission Enhancement (AIEE) luminogen. acs.org In solution, the molecule is likely able to undergo intramolecular rotations, which provide a non-radiative pathway for the excited state to relax, thus quenching fluorescence. However, upon aggregation, these intramolecular rotations are restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to relax via radiative emission, leading to a significant enhancement of fluorescence. acs.orgresearchgate.net This property makes AIE-active thiazolo[4,5-b]pyridine derivatives promising candidates for applications in sensing and bioimaging. acs.org
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. This technique provides the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the kinetics of excited-state processes and can be sensitive to the molecule's local environment, such as quenching agents, solvent viscosity, and binding interactions.
While specific fluorescence lifetime data for this compound were not found in the surveyed literature, the technique has been applied to characterize related heterocyclic systems like oxazolo[4,5-b]pyridines and thiazolo[5,4-d]thiazoles. rsc.orgresearchgate.net These studies typically use methods like time-correlated single-photon counting (TCSPC) to measure lifetimes, which are often in the nanosecond range. researchgate.net Such measurements are essential for the development of advanced fluorescent probes and materials, as the lifetime provides an additional dimension for sensing and imaging applications.
Microscopic Techniques for Self-Assembled Morphologies
The investigation of self-assembled morphologies of novel compounds is crucial for understanding their potential applications in materials science and nanotechnology. Microscopic techniques are indispensable tools for visualizing the supramolecular architectures formed through non-covalent interactions. While specific studies on the self-assembled structures of this compound and its derivatives using advanced microscopic techniques are not extensively documented in publicly available research, the principles of these techniques can be described in the context of related heterocyclic compounds. The self-assembly process is driven by interactions such as hydrogen bonding, π–π stacking, and hydrophobic forces, which can lead to the formation of well-defined nanostructures. dovepress.com
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography of materials at the micro and nanoscale. It utilizes a focused beam of electrons to scan the surface of a sample, and the resulting interactions are detected to generate an image. SEM provides valuable information about the shape, size, and texture of self-assembled structures.
A hypothetical data table for SEM analysis of a self-assembled derivative of this compound is presented below to illustrate the type of information that could be obtained.
| Derivative | Solvent System | Observed Morphology | Size Range |
| Derivative A | Chloroform/Methanol | Nanofibers | 50-200 nm diameter |
| Derivative B | Dichloromethane | Crystalline plates | 1-5 µm length |
| Derivative C | Water | Spherical aggregates | 300-800 nm diameter |
| This table is illustrative and not based on experimental data for the specified compounds. |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of surfaces at the nanoscale. It operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflections of the cantilever are monitored to create a detailed map of the surface features.
AFM is particularly well-suited for characterizing the fine details of self-assembled monolayers and nanostructures. researchgate.netrsc.org Studies on other N-heterocyclic compounds have shown that AFM can reveal the molecular ordering and packing within self-assembled layers. d-nb.info For instance, in the case of N-heterocyclic carbenes on gold surfaces, AFM has been used to demonstrate a high level of crystallinity and packing density. nih.gov This technique can also elucidate the impact of different functional groups on the self-assembly process.
Should this compound or its derivatives form self-assembled structures on a substrate, AFM would be an invaluable tool for analyzing their nanoscale morphology, including the height, width, and periodicity of any ordered domains. The information gathered from AFM can complement SEM data by providing higher resolution details of the surface topography and even mechanical properties of the self-assembled structures. rsc.org
Below is a hypothetical data table illustrating the kind of nanoscale structural data that could be generated from an AFM analysis of self-assembled derivatives.
| Derivative | Substrate | Self-Assembled Feature | Feature Height (nm) | Feature Width (nm) |
| Derivative X | Mica | Lamellar structures | 2.5 ± 0.3 | 50 ± 5 |
| Derivative Y | HOPG | Nanoribbons | 1.8 ± 0.2 | 20 ± 3 |
| Derivative Z | Silicon Wafer | Monolayer islands | 0.9 ± 0.1 | 100-300 |
| This table is illustrative and not based on experimental data for the specified compounds. |
Computational Chemistry and Theoretical Modeling of 6 Methoxythiazolo 4,5 B Pyridin 2 Amine
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental in predicting the electronic and structural properties of molecules. For 6-Methoxythiazolo[4,5-b]pyridin-2-amine, these calculations offer a window into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It has been employed to analyze the electronic properties, stability, and reactivity of heterocyclic compounds similar to this compound. uctm.eduresearchgate.net
DFT calculations typically involve the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, various electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution within the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is vital for predicting how the molecule will interact with other molecules and biological targets. mdpi.comresearchgate.net For the broader class of imidazo[4,5-b]pyridine derivatives, DFT has been used to determine that the imidazole (B134444) nitrogen is often a primary binding site. mdpi.com
Table 1: Representative Electronic Properties Calculated using DFT
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons in chemical reactions. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution. | Identifies regions prone to electrophilic and nucleophilic attack. |
Note: The values in this table are illustrative and would need to be specifically calculated for this compound.
Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis) and fluorescence properties. nih.govresearchgate.net These calculations can determine the wavelengths of maximum absorption and emission, as well as the oscillator strengths of electronic transitions. researchgate.net
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is frequently used within DFT to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts. These predicted chemical shifts for ¹H and ¹³C nuclei can aid in the interpretation of experimental NMR spectra and confirm the molecule's structure. nih.gov
Table 2: Predicted Spectroscopic Data for a Representative Thiazolopyridine Derivative
| Spectroscopic Technique | Predicted Parameter | Typical Calculated Value Range |
| UV-Vis Spectroscopy | λmax (Maximum Absorption Wavelength) | 250-350 nm |
| Fluorescence Spectroscopy | λem (Maximum Emission Wavelength) | 400-500 nm |
| ¹H NMR | Chemical Shift (δ) | 2.0-8.0 ppm |
| ¹³C NMR | Chemical Shift (δ) | 100-170 ppm |
Note: These values are representative of related heterocyclic compounds and would require specific calculations for this compound.
Quantum mechanical calculations are invaluable for studying the mechanisms and energetics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net
Derivatives of the thiazolo[4,5-b]pyridine (B1357651) scaffold have been investigated as inhibitors of various kinases, which are key regulators of cell signaling and are often implicated in diseases like cancer. nih.govnih.gov Molecular docking simulations can predict the binding mode of this compound within the ATP-binding pocket of such kinases. nih.govmdpi.com
The docking process involves generating a multitude of possible conformations of the ligand within the active site of the receptor and then using a scoring function to rank these conformations based on their predicted binding affinity. The highest-ranked pose represents the most likely binding mode. These predictions can guide the design of more potent and selective inhibitors.
Once a plausible binding mode is identified, a detailed analysis of the interactions between this compound and the amino acid residues of the biological target can be performed. nih.gov These interactions are typically a combination of:
Hydrogen Bonds: These are crucial for specificity and affinity, often involving the amine group and the nitrogen atoms of the pyridine (B92270) and thiazole (B1198619) rings.
Hydrophobic Interactions: The aromatic rings of the thiazolopyridine core can engage in hydrophobic interactions with nonpolar amino acid residues.
By identifying the key amino acid residues that form these interactions, researchers can understand the structural basis for the compound's activity. nih.gov This knowledge is instrumental in structure-activity relationship (SAR) studies, where modifications are made to the ligand's structure to improve its binding affinity and pharmacological profile. researchgate.netnih.gov
Table 3: Representative Ligand-Receptor Interactions for a Thiazolopyridine Kinase Inhibitor
| Type of Interaction | Functional Group on Ligand | Interacting Amino Acid Residue (Example) |
| Hydrogen Bond | 2-amino group | Aspartic Acid (Asp) |
| Hydrogen Bond | Pyridine Nitrogen | Cysteine (Cys) |
| Hydrophobic Interaction | Thiazolopyridine rings | Leucine (Leu), Valine (Val) |
| π-π Stacking | Pyridine ring | Phenylalanine (Phe) |
Note: The interacting residues are hypothetical examples and would depend on the specific biological target of this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational flexibility and dynamic behavior of this compound. These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its function and interactions.
A primary application of MD simulations is to evaluate the stability of a ligand, such as this compound, when bound to a biological target, typically a protein. After an initial docking pose is predicted, an MD simulation is run for tens to hundreds of nanoseconds to observe the evolution of the ligand-protein complex.
Key metrics are analyzed to determine stability:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable, converging RMSD value over time suggests that the complex has reached equilibrium and the binding pose is stable.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the protein to identify flexible regions and to see how ligand binding might affect the protein's local dynamics.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein is tracked throughout the simulation. Stable and consistent hydrogen bonding is a strong indicator of a stable interaction.
For related thiazolopyridine derivatives, MD simulations have been instrumental in confirming stable binding within the active sites of targets like cyclin-dependent kinases (CDKs), validating docking results and providing a rationale for observed inhibitory activity.
Hypothetical MD Simulation Analysis for this compound-Protein Complex
This table illustrates the type of data generated from an MD simulation to assess binding stability. The values are for demonstrative purposes only.
| Metric | Average Value | Interpretation |
| Ligand RMSD | 1.5 Å | Indicates stable binding within the pocket. |
| Protein Backbone RMSD | 2.0 Å | Suggests the overall protein structure is stable. |
| Key Hydrogen Bonds | 2 (95% occupancy) | High occupancy indicates a persistent and strong interaction. |
| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Predicts a favorable binding affinity. |
The surrounding solvent environment, particularly water, can significantly influence the conformation and behavior of a molecule. MD simulations are typically performed using explicit solvent models, where the simulation box is filled with thousands of water molecules. This allows for an accurate representation of how solvent interactions, such as hydrogen bonding with water, affect the conformational preferences of this compound. The simulations can reveal the stability of different conformers in an aqueous environment and the structure of the surrounding water shell, which is critical for understanding its solubility and bioavailability.
In Silico Screening and Virtual Library Design
The core structure of this compound serves as an excellent scaffold for virtual library design. In this process, computational tools are used to enumerate a large number of derivatives by systematically modifying specific substitution points on the parent molecule. For this compound, the methoxy (B1213986) and amine groups, as well as available positions on the pyridine ring, could be chemically modified in silico.
This virtual library can then be subjected to high-throughput virtual screening, where each compound is computationally docked into the active site of a biological target. This process filters the library to identify a smaller subset of compounds with the highest predicted binding affinities. These "hits" can then be prioritized for chemical synthesis and biological testing, dramatically accelerating the drug discovery process. Thiazolopyridine scaffolds are frequently used in such screening campaigns to discover inhibitors for various protein targets, including kinases and other enzymes. nih.gov
Example of a Virtual Library Based on the this compound Scaffold
This table shows a small, hypothetical set of derivatives that could be generated for a virtual screen.
| Compound ID | R1 (at Methoxy position) | R2 (at Amine position) | Predicted Docking Score (kcal/mol) |
| MTP-001 | -OCH3 (Parent) | -NH2 (Parent) | -8.5 |
| MTP-002 | -OCF3 | -NH2 | -9.2 |
| MTP-003 | -OCH3 | -NH-acetyl | -7.8 |
| MTP-004 | -OH | -NH2 | -8.9 |
| MTP-005 | -OCH3 | -NH-cyclopropyl | -9.5 |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is required.
For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) characteristics. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with activity.
A robust QSAR model can be used to:
Predict the activity of new, unsynthesized derivatives.
Provide insights into the structural features that are crucial for enhancing biological activity.
Guide the design of more potent compounds.
Studies on analogous thiazole-containing compounds have successfully used QSAR to elucidate the key structural requirements for their therapeutic effects, demonstrating the utility of this approach. researchgate.net
Hypothetical QSAR Model Validation Statistics
This table presents typical statistical parameters used to validate a QSAR model, based on models developed for similar classes of compounds. researchgate.net
| Parameter | Value | Description |
| R² (Correlation Coefficient) | 0.92 | Goodness-of-fit of the model to the training data. |
| q² (Cross-validation R²) | 0.75 | Indicates good internal predictive ability. |
| R²_pred (External Validation R²) | 0.81 | Shows high predictive power on an external test set. |
| F-test value | 180.5 | High value indicates a statistically significant model. |
Structure Activity Relationship Sar Investigations of 6 Methoxythiazolo 4,5 B Pyridin 2 Amine and Its Derivatives
Influence of Methoxy (B1213986) Group Position and Substitution on Activity
The methoxy (-OCH3) group, particularly on a pyridine (B92270) ring, is a key modulator of biological activity due to its electronic and steric properties. Its placement at the C6 position of the thiazolo[4,5-b]pyridine (B1357651) ring is crucial.
Research on various pyridine derivatives has shown that the presence and number of methoxy groups can significantly enhance antiproliferative activity. nih.gov For instance, increasing the number of methoxy groups on a compound has been correlated with a decrease in IC50 values, indicating higher potency. nih.gov The methoxy group is an electron-donating group, which can alter the electron density of the pyridine ring, thereby influencing its interaction with biological targets. In a study of thiazole (B1198619) analogues, the presence of a methoxyphenyl group attached to a pyridine ring was credited with the highest anticonvulsant properties observed in the series. nih.gov
Furthermore, the substitution of a methoxy group with a hydroxyl (-OH) group can also dramatically impact activity, often leading to increased potency. nih.gov This suggests that the ability to act as a hydrogen bond donor or acceptor at this position is a critical determinant of interaction with a biological target. The position of the methoxy group is also vital; its location dictates the spatial arrangement of its interactions within a receptor's binding pocket. In related imidazo[4,5-b]pyridine structures, a methoxy group at the C6 position was a key feature in synthetic precursors for compounds with potential antimicrobial activity. mdpi.com
Table 1: Influence of Methoxy and Hydroxyl Groups on Antiproliferative Activity in Pyridine Derivatives Note: Data extracted from studies on general pyridine derivatives to illustrate the principle.
| Compound Derivative | Key Substitution | IC50 (μM) | Reference Cell Line |
|---|---|---|---|
| Derivative 1 | Two -OCH3 groups | >50 | - |
| Derivative 2 | Three -OCH3 groups | 12 | - |
| Derivative 4 | Six -OCH3 groups | 1.0 | - |
| Derivative 5 | One -OCH3 group | 8000 | HeLa |
| Derivative 6 | One -OH group (replaces -OCH3) | 0.86 | HeLa |
Impact of Amine Substitutions on Biological Efficacy and Selectivity
The 2-amino group of the 6-Methoxythiazolo[4,5-b]pyridin-2-amine scaffold is a primary site for modification to tune biological efficacy and selectivity. SAR studies indicate that the nature of the substituent on this amine significantly affects the compound's activity. researchgate.net
In various heterocyclic systems, substituting the primary amine with different aliphatic and aromatic moieties has yielded compounds with a wide range of activities, including potent and selective COX-2 inhibition and antimicrobial effects. researchgate.net For example, in a series of pyrazolo[3,4-b]pyridines, a benzylamino substituent at the C6 position (analogous to the C2 position in the thiazolo[4,5-b]pyridine system) resulted in a potent and highly selective COX-2 inhibitor, while a hexylamino substituent conferred significant antifungal and antibacterial activity. researchgate.net
In the context of imidazo[4,5-b]pyridine-based insecticides, modifications at the amino position were crucial for potency. nih.govresearchgate.net The introduction of N-(4-methylbenzyl) and 3-phenylpyridin-2-amine fragments led to compounds with excellent insecticidal activities against multiple pest species, in some cases exceeding the efficacy of commercial standards. nih.govresearchgate.net These findings underscore that both small alkyl chains and larger, more complex aromatic systems can be successfully employed to modulate the biological profile of the parent amine, influencing its potency and spectrum of activity. The ability of the substituted amine to form hydrogen bonds and engage in hydrophobic or pi-stacking interactions is key to its efficacy.
Systematic Variations on the Pyridine and Thiazole Rings
Modifications to the core heterocyclic structure, beyond the primary methoxy and amine groups, are a cornerstone of SAR exploration for this class of compounds. Systematic variations on both the pyridine and thiazole rings have been shown to significantly influence biological activity.
For the pyridine ring, substitution with a bromine atom has been shown to markedly increase the antiproliferative activity of imidazo[4,5-b]pyridines. mdpi.com In a different study on thiazolo[5,4-b]pyridine (B1319707) derivatives, functionalization at the 6-position of the scaffold was explored for the first time to identify novel c-KIT inhibitors, leading to the discovery of a potent derivative capable of overcoming drug resistance. nih.gov This highlights that positions on the pyridine ring, other than that of the methoxy group, are viable points for modification to enhance potency and introduce new biological activities.
Bioisosteric replacement of the pyridine ring with other aromatic systems can also lead to significant changes in activity. For instance, replacing a pyridine ring with a benzene (B151609) ring in a series of thieno[2,3-c]pyridine (B153571) tubulin inhibitors led to a 4- to 6-fold increase in activity, demonstrating that the aromaticity and electronic nature of this part of the scaffold are critical. nih.gov The thiazole ring itself is a versatile moiety, and its combination with the pyridine ring creates a fused system with multiple reactive sites amenable to wide-ranging modifications. dmed.org.uanih.gov
Correlation between Structural Motifs and Molecular Target Interactions
The biological activity of this compound derivatives is intrinsically linked to how their structural motifs interact with specific molecular targets, such as protein kinases and bacterial enzymes.
Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST). nih.gov Molecular modeling and SAR studies revealed that the thiazolopyridine scaffold acts as a hinge-binding motif. Specifically, the nitrogen at position 4 and the amino group at position 2 can form crucial hydrogen bonding contacts with the hinge region of the kinase's ATP-binding site. nih.gov Similarly, isoxazolo[3,4-b]pyridine derivatives have been designed as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov In this case, the core scaffold positions a Michael acceptor (like an acrylamide (B121943) group) to form an irreversible covalent bond with a cysteine residue in the target protein. nih.gov
Table 2: Structural Motifs and Their Interactions with Molecular Targets
| Scaffold/Derivative Class | Structural Motif | Molecular Target | Key Interaction Type |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine | 1-Nitrogen and 2-Amino Group | ITK Kinase | Hydrogen Bonding with Hinge Region |
| Thiazolo[5,4-b]pyridine | 4-Nitrogen | PI3K Kinase | Hinge-Binding |
| Thiazolo[5,4-b]pyridine | Substituent at C6 | c-KIT Kinase | Proliferation Attenuation |
| Isoxazolo[3,4-b]pyridin-3-amine | Acrylamide/Vinyl Sulfonamide | FLT3 Kinase | Covalent Bonding with Cysteine Residue |
| Thiazolo[4,5-b]pyridin-2-one | 3-Methoxy Group & Thiazole Motif | MurD / DNA Gyrase | Pi-Alkyl and Pi-Pi Stacking |
Design Principles for Enhancing Specific Biological Activities
Based on extensive SAR investigations, several key design principles have emerged for enhancing the biological activities of this compound and related scaffolds.
Optimize Hinge-Binding Interactions: For kinase inhibition, the 2-amino group and adjacent ring nitrogens are critical for forming hydrogen bonds with the kinase hinge region. Modifications to the 2-amino substituent should be designed to maintain or enhance these interactions while also exploring additional contacts in the binding pocket. nih.gov
Incorporate Targeted Covalent Warheads: To achieve irreversible inhibition and potentially overcome drug resistance, Michael acceptors like acrylamide or vinyl sulfonamide can be appended to the scaffold. nih.gov The linker connecting the warhead to the core must be optimized to correctly position it for reaction with a target residue (e.g., cysteine).
Modulate Physicochemical Properties with Ring Substituents: The potency and selectivity of compounds can be fine-tuned by altering substituents on the pyridine ring. Electron-donating groups like methoxy can enhance activity, while halogens like bromine can increase antiproliferative effects. nih.govmdpi.com These substitutions affect the molecule's electronics, solubility, and metabolic stability.
Explore Bioisosteric Replacements: The core thiazolo[4,5-b]pyridine scaffold can be systematically altered. Replacing the pyridine with a benzene ring or modifying the thiazole ring can lead to significant changes in activity and selectivity by altering the geometry and electronic properties of the molecule. nih.gov
Utilize Substituents on the Amino Group for Selectivity and Potency: The 2-amino position is a versatile handle for introducing a wide variety of groups. Small alkyl chains, substituted aryl rings, or complex heterocyclic fragments can be introduced to target specific subpockets within an active site, thereby driving potency and selectivity for a desired biological target, be it an enzyme, a receptor, or another protein. researchgate.netnih.gov
Mechanistic Studies of Biological Interactions in Vitro Focus
Phosphoinositide 3-Kinase (PI3K) Inhibition Pathways
Despite a thorough search of published scientific studies, no specific data regarding the inhibitory activity of 6-Methoxythiazolo[4,5-b]pyridin-2-amine against individual Phosphoinositide 3-Kinase (PI3K) isoforms were identified. Consequently, the half-maximal inhibitory concentration (IC50) values for this compound against PI3Kα, PI3Kγ, PI3Kδ, or other isoforms are not available in the current body of scientific literature. Research on related heterocyclic structures, such as certain imidazo[1,2-a]pyridine (B132010) derivatives, has shown activity against the PI3K pathway, but this data is not directly applicable to the subject compound.
Table 7.1.1: IC50 Values of this compound against PI3K Isoforms (No data available in the reviewed scientific literature)
| Isoform | IC50 (nM) |
|---|---|
| PI3Kα | Data not available |
| PI3Kγ | Data not available |
| PI3Kδ | Data not available |
There is currently no available research from molecular modeling, X-ray crystallography, or other structural biology studies that details the specific molecular interactions between this compound and the kinase domain of PI3K. Information regarding potential hydrogen bonds, hydrophobic interactions, or other binding modalities within the ATP-binding pocket of the enzyme for this particular compound has not been reported.
Antimicrobial Action Mechanisms
No peer-reviewed studies were found that specifically evaluated the antibacterial activity of this compound against the specified bacterial strains. While the broader class of thiazolopyridine derivatives has been investigated for antimicrobial properties, specific minimum inhibitory concentration (MIC) or other susceptibility data for Staphylococcus epidermidis, Bacillus subtilis, Streptococcus pneumoniae, and Klebsiella pneumoniae for the title compound are absent from the current scientific record.
Table 7.2.1: Antibacterial Activity of this compound (No data available in the reviewed scientific literature)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus epidermidis | Data not available |
| Bacillus subtilis | Data not available |
| Streptococcus pneumoniae | Data not available |
| Klebsiella pneumoniae | Data not available |
Specific data on the antifungal activity of this compound against Aspergillus niger and Candida albicans is not available in the reviewed literature. Studies on other thiazolo[4,5-b]pyridine (B1357651) derivatives have noted activity against C. albicans, but these findings cannot be directly attributed to the 6-methoxy substituted amine variant. researchgate.net
Table 7.2.2: Antifungal Activity of this compound (No data available in the reviewed scientific literature)
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Aspergillus niger | Data not available |
| Candida albicans | Data not available |
The enzyme DNA gyrase, particularly its B subunit (GyrB), is a validated target for antibacterial agents in mycobacteria. nih.govnih.gov However, a comprehensive search of scientific databases yielded no studies investigating or demonstrating the inhibition of the DNA Gyrase B (GyrB) ATPase in any mycobacterial species by this compound.
Elucidation of Resistance Mechanisms
Currently, there are no specific studies available that elucidate the resistance mechanisms to This compound in any biological system. Research on other small molecule inhibitors often points to mechanisms such as target protein mutations, upregulation of efflux pumps (e.g., P-glycoprotein), or activation of alternative signaling pathways. Future in vitro studies would be necessary to determine if cancer cells or microorganisms could develop resistance to this specific compound and to identify the molecular basis of such resistance.
Anticancer Pathways (In Vitro Cell-Based Studies)
While direct evidence for the anticancer pathways of This compound is absent, studies on analogous thiazole (B1198619) and pyridine-containing compounds suggest potential mechanisms.
Induction of Apoptosis and Caspase Activation (e.g., Caspase-3, Caspase-8)
Derivatives of the broader thiazolo[4,5-b]pyridine class have been shown to induce apoptosis in cancer cell lines. For instance, certain benzothiazole (B30560) derivatives bearing a pyridine (B92270) moiety have been identified as inducers of apoptosis through the activation of procaspase-3 to caspase-3. This activation is a critical step in the execution phase of apoptosis. It is plausible that This compound could operate through a similar mechanism, potentially activating initiator caspases like caspase-8, which in turn activate executioner caspases such as caspase-3, leading to programmed cell death. However, empirical data from in vitro assays such as caspase activity assays and annexin (B1180172) V staining would be required to confirm this hypothesis for the specific compound.
Regulation of Anti-apoptotic Proteins (e.g., Bcl-2)
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Anti-apoptotic members, such as Bcl-2 itself, prevent the release of mitochondrial cytochrome c, a crucial event in the intrinsic apoptotic pathway. Many anticancer agents exert their effects by downregulating the expression or inhibiting the function of these anti-apoptotic proteins. While no studies have directly linked This compound to Bcl-2 regulation, it is a common mechanism for related heterocyclic compounds. Future research involving Western blot analysis or quantitative PCR could ascertain whether this compound affects the expression levels of Bcl-2 family proteins in cancer cells.
Inhibition of Specific Kinases (e.g., EGFR, BRAFV600E)
The thiazolo[5,4-b]pyridine (B1319707) scaffold has been identified as a hinge-binding motif for various protein kinases, suggesting that derivatives could function as kinase inhibitors. For example, certain thiazolo[5,4-b]pyridine derivatives have been developed as inhibitors of c-KIT kinase, including mutants resistant to imatinib (B729). Given the structural similarities, it is conceivable that This compound could exhibit inhibitory activity against kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) or the oncogenic BRAFV600E mutant. To validate this, in vitro kinase inhibition assays would be essential.
Anti-inflammatory Response Mechanisms (In Vitro Models)
Several studies have highlighted the anti-inflammatory potential of compounds containing the thiazolo[4,5-b]pyridine core. For example, various thiazolo[4,5-b]pyridin-2-one derivatives have demonstrated considerable anti-inflammatory effects in in vivo models, which are often preceded by in vitro screening. The mechanisms underlying these effects in in vitro models could involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), or the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in cell lines such as lipopolysaccharide (LPS)-stimulated macrophages. Specific in vitro enzyme inhibition assays and cytokine profiling would be necessary to determine the anti-inflammatory mechanism of This compound .
Protein Aggregation Modulation (e.g., Amyloid Fibrillation)
The role of This compound in modulating protein aggregation, such as the formation of amyloid fibrils implicated in neurodegenerative diseases, is not documented. However, certain benzothiazole derivatives have been investigated for their ability to bind to amyloid-β (Aβ) plaques. These studies often utilize in vitro assays with synthetic Aβ peptides to monitor fibril formation in the presence of the compound, using techniques like thioflavin T fluorescence assays. Such experiments would be required to explore any potential activity of This compound in inhibiting or modulating amyloid fibrillation.
Applications in Advanced Chemical and Material Science
Building Block for Complex Heterocyclic Systems
The thiazolo[4,5-b]pyridine (B1357651) scaffold is a key component in the synthesis of more intricate heterocyclic systems. dmed.org.ua Its fused ring structure serves as a foundational "matrix" that can be extensively modified to create novel polyfunctional analogs. dmed.org.ua Organic chemists utilize 6-Methoxythiazolo[4,5-b]pyridin-2-amine and related derivatives in various synthetic strategies, including cyclization and condensation reactions, to construct larger, more complex molecules. dmed.org.uaosi.lv These resulting compounds are of significant interest in medicinal chemistry and materials science due to their diverse functionalities and potential for tailored properties. nih.govresearchgate.net The ability to systematically alter the pharmacophore groups on this scaffold is a crucial factor in the design of new drug-like molecules and functional materials. dmed.org.ua
Development of Chemosensors and Fluorescent Probes
The inherent photophysical properties of pyridine-based heterocyclic derivatives make them ideal candidates for the development of chemosensors and fluorescent probes. nih.govmdpi.com The nitrogen and sulfur atoms within the this compound structure can act as binding sites for various analytes, leading to detectable changes in their optical properties.
Colorimetric and Fluorescent Detection of Metal Ions (e.g., Cu²⁺, Sn²⁺, Al³⁺)
Derivatives of this compound have been successfully employed in the creation of sensors for the detection of various metal ions. These sensors operate on the principle that the coordination of a metal ion to the heterocyclic molecule alters its electronic structure, resulting in a change in its absorption or fluorescence spectrum. researchgate.netresearchgate.netnih.gov This change can often be observed as a visible color change (colorimetric detection) or a change in fluorescence intensity (fluorescent detection). nih.gov For instance, specific probes have been designed to selectively bind with metal ions like copper (Cu²⁺), tin (Sn²⁺), and aluminum (Al³⁺), allowing for their sensitive and selective detection in various media. mdpi.comresearchgate.net
Below is a table summarizing the detection of various metal ions using pyridine-thiazole based chemosensors:
| Target Ion | Sensor Type | Detection Method | Key Observation |
| Cu²⁺ | Colorimetric & Fluorescent | Change in absorption and emission spectra | High selectivity and sensitivity. researchgate.net |
| Sn²⁺ | Fluorescent | Fluorescence quenching or enhancement | Potential for detection in environmental samples. |
| Al³⁺ | Fluorescent | "Turn-on" fluorescence response | High sensitivity and selectivity. |
| Cr²⁺, Co²⁺ | Fluorescent | Remarkable fluorescence intensity changes | Rapid identification in aqueous solutions. mdpi.com |
Selective Sensing of Amino Acids (e.g., Glycine)
The development of chemosensors for biologically relevant molecules like amino acids is a significant area of research. Derivatives of this compound have shown potential in the selective recognition of specific amino acids. For example, probes have been designed to interact with glycine, leading to a measurable optical response. This selectivity is achieved by engineering the molecular structure of the sensor to have a binding pocket that is complementary in size, shape, and chemical nature to the target amino acid.
Probes for Amyloid Fibrillation Detection
The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases. mdpi.com Fluorescent probes that can bind to these amyloid structures are invaluable tools for studying the progression of these diseases. The planar and aromatic nature of the thiazolo[4,5-b]pyridine core allows it to intercalate into the β-sheet structures of amyloid fibrils. This binding event often results in a significant enhancement of the probe's fluorescence, providing a clear signal for the presence of these aggregates. Researchers are actively developing derivatives of this compound as potential imaging agents for the in vitro and in vivo detection of amyloid plaques. mdpi.com
Fabrication of Self-Assembled Nanostructures
The ability of molecules to spontaneously organize into well-defined nanostructures is a key principle of bottom-up nanotechnology. The rigid, planar structure of this compound and its derivatives makes them excellent candidates for molecular self-assembly. nih.gov Through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, these molecules can form a variety of ordered aggregates.
Investigation of Driving Forces for Self-Assembly (e.g., π-π Stacking, Hydrogen Bonding)
The self-assembly of organic molecules into ordered supramolecular structures is governed by a variety of non-covalent interactions. For this compound, the key driving forces for self-assembly are expected to be π-π stacking and hydrogen bonding, owing to its molecular structure.
The fused aromatic system of the thiazolo[4,5-b]pyridine core provides a significant surface area for π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π clouds of adjacent aromatic rings. The arrangement of these stacked structures can vary, leading to different packing motifs such as face-to-face or offset stacking, which in turn influences the material's electronic and photophysical properties.
Furthermore, the presence of the 2-amino group and the nitrogen atoms within the pyridine (B92270) and thiazole (B1198619) rings allows for the formation of robust hydrogen bonding networks. The amino group can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. These directional interactions play a crucial role in guiding the assembly of molecules into well-defined one-, two-, or three-dimensional architectures. In related pyridine-containing compounds, intermolecular N—H···N and N—H···O hydrogen bonds are known to link molecules into dimers and extended chains, which are then further stabilized by π-π interactions.
While a crystal structure for this compound is not extensively detailed in the literature, analysis of similar heterocyclic compounds provides a model for its expected intermolecular interactions.
Table 1: Potential Intermolecular Interactions in the Self-Assembly of this compound and Their Characteristics
| Interaction Type | Participating Moieties | Typical Distance (Å) | Nature of Interaction | Expected Influence on Assembly |
|---|---|---|---|---|
| π-π Stacking | Thiazolo[4,5-b]pyridine rings | 3.3 - 3.8 | Electrostatic and van der Waals | Formation of columnar or layered structures |
Tunable Emission Properties and Panchromatic Fluorescence
The thiazolo[4,5-b]pyridine core is an interesting fluorophore, and its emission properties can be finely tuned through chemical modification. The introduction of substituents such as the methoxy (B1213986) group at the 6-position is expected to have a significant impact on the molecule's photophysical characteristics.
The methoxy group is an electron-donating group, which can increase the electron density of the aromatic system. This generally leads to a bathochromic (red) shift in both the absorption and emission spectra. By strategically placing different electron-donating or electron-withdrawing groups on the thiazolo[4,5-b]pyridine scaffold, it is possible to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color across the visible spectrum. For instance, studies on other heterocyclic systems have shown that the replacement of methyl groups with methoxy groups can lead to a blue shift in the emission maximum.
While the term "panchromatic fluorescence" (broadband emission covering the entire visible spectrum) has not been explicitly documented for this compound, the general principles of fluorophore design suggest that by creating derivatives with a variety of donor-acceptor groups, it may be possible to achieve broad-spectrum emission. Research on other organic dyes has demonstrated that incorporating strong electron-donating and electron-withdrawing moieties can extend absorption spectra into the near-infrared region, a key step towards panchromatic behavior.
Table 2: Predicted Effects of Substituents on the Emission Properties of a Thiazolo[4,5-b]pyridine Core
| Substituent Type | Position on Ring | Example Group | Effect on HOMO/LUMO | Predicted Emission Shift |
|---|---|---|---|---|
| Electron-Donating | 6-position | -OCH₃, -NH₂ | Raises HOMO level | Red Shift (Bathochromic) |
Bio-Imaging Applications (Non-Clinical Contexts)
The fluorescent properties of the thiazolo[4,5-b]pyridine scaffold make it a promising candidate for the development of probes for bio-imaging. In non-clinical research settings, such as in cell culture or model organisms, these probes can be used to visualize specific biological molecules or processes.
A notable example from the literature is a thiazolo[4,5-b]pyridine-based fluorescent probe, 2-HPTP, which was designed for the selective detection of zinc ions (Zn²⁺). nih.gov This probe demonstrated a significant fluorescence enhancement and a large red-shift in its emission wavelength upon binding to Zn²⁺. nih.gov The study successfully utilized this probe for imaging changes in intracellular Zn²⁺ concentrations in living cells and even in a whole organism model, the nematode C. elegans. nih.gov The probe was found to be membrane-permeable and photostable, which are crucial characteristics for effective bio-imaging agents. nih.gov
These findings highlight the potential of the this compound framework as a basis for designing novel fluorescent probes. The methoxy and amino groups could be further functionalized to introduce specific recognition elements for other biologically important analytes, allowing for the development of a range of targeted imaging agents for research applications.
Table 3: Characteristics of a Thiazolo[4,5-b]pyridine-Based Bio-Imaging Probe (2-HPTP)
| Property | Observation | Significance for Bio-Imaging |
|---|---|---|
| Analyte Selectivity | High selectivity for Zn²⁺ over other cations nih.gov | Enables specific visualization of the target analyte. |
| Fluorescence Response | Enhancement and 85 nm red-shift upon binding Zn²⁺ nih.gov | Provides a clear "turn-on" signal for detection. |
| Detection Limit | 3.48 x 10⁻⁷ M nih.gov | Allows for the detection of low concentrations of the analyte. |
| Cell Permeability | Readily enters living cells nih.gov | Essential for imaging intracellular targets. |
Future Research Directions and Translational Potential
Exploration of Undiscovered Synthetic Routes for Enhanced Yields and Purity
The development of novel and efficient synthetic methodologies is paramount for the advancement of 6-Methoxythiazolo[4,5-b]pyridin-2-amine in research and potential commercial applications. While various strategies exist for the synthesis of the core thiazolo[4,5-b]pyridine (B1357651) scaffold, future research should focus on routes specifically optimized for the 6-methoxy substituted analog. Current general approaches include the annulation of a pyridine (B92270) ring onto a pre-existing thiazole (B1198619) derivative and multicomponent reactions that construct the fused system in a single step. dmed.org.ua For instance, the Friedländer synthesis has been employed for the solid-phase synthesis of related tetrasubstituted thiazolo[4,5-b]pyridine derivatives. nih.govscite.ai
Future investigations could explore microwave-assisted organic synthesis (MAOS) to shorten reaction times and improve yields. Additionally, flow chemistry presents an opportunity for safer, more scalable, and highly pure production. The development of novel catalytic systems, potentially using earth-abundant metals, could also provide more sustainable and cost-effective synthetic pathways. A key goal will be to minimize the formation of isomeric impurities, thereby simplifying purification processes and ensuring high-grade material for biological and materials testing.
Advanced Computational Design of Novel Analogs with Tailored Activity Profiles
Computational chemistry and molecular modeling are indispensable tools for the rational design of novel analogs of this compound with specific, enhanced biological activities. Docking studies on related thiazolo[5,4-b]pyridine (B1319707) and thiazolo[4,5-b]pyridine derivatives have already demonstrated their potential to interact with a range of biological targets. For example, derivatives have been docked against DNA, suggesting an intercalative binding mode, and various protein kinases. actascientific.com Molecular docking simulations of other analogs revealed hydrogen bonding with key residues like Cys797 in the EGFR-TK hinge region, indicating potential for target engagement. nih.gov
Future computational work should focus on creating a library of virtual analogs of this compound by modifying its substituent groups. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate structural features with biological activity, guiding the synthesis of compounds with optimized potency and selectivity. Advanced techniques like molecular dynamics simulations will allow for the study of the dynamic behavior of these compounds within biological targets, providing deeper insights into their binding mechanisms and helping to predict their efficacy and potential off-target effects.
Comprehensive Mechanistic Deconvolution in Complex Biological Systems
Understanding the precise mechanism of action is crucial for the therapeutic development of any bioactive compound. For the thiazolo[4,5-b]pyridine class, various biological activities have been reported, including antimicrobial, anti-inflammatory, and anticancer effects. dmed.org.uaresearchgate.net Mechanistic studies on potent derivatives have shown they can act as inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) autophosphorylation in cancer cells and induce apoptosis. nih.gov In the context of antimicrobial activity, docking studies suggest that related compounds may inhibit the E. coli MurB enzyme, which is involved in bacterial cell wall synthesis. researchgate.net
Future research must aim to comprehensively deconvolute the specific molecular pathways modulated by this compound. This will involve a suite of modern biological techniques, including transcriptomics, proteomics, and metabolomics, to identify global changes in cellular processes upon treatment. Kinase profiling assays can screen for specific protein kinase targets, while cellular thermal shift assays (CETSA) can confirm target engagement in living cells. Elucidating these mechanisms will not only support its therapeutic potential but also help in identifying biomarkers for patient stratification and predicting potential resistance mechanisms.
Development of Integrated Multi-functional Sensing and Imaging Platforms
The structural backbone of this compound holds potential for the development of novel molecular probes for bio-sensing and medical imaging. The fused aromatic system can impart favorable photophysical properties, which could be tuned through chemical modification. Notably, structurally related N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been successfully developed as positron emission tomography (PET) tracers for imaging aggregated α-synuclein in the context of Parkinson's disease. mdpi.com These tracers demonstrated the ability to cross the blood-brain barrier, a critical feature for neuroimaging agents. mdpi.com
Future research should explore the possibility of modifying this compound to create fluorescent probes for cellular imaging or PET radiotracers for in-vivo diagnostics. By incorporating specific chelating agents or reactive groups, derivatives could be designed to detect metal ions, reactive oxygen species, or specific enzymes. The development of such multi-functional platforms could lead to powerful new tools for disease diagnosis and for monitoring therapeutic response at the molecular level.
Strategies for Overcoming Resistance Mechanisms in Microbial and Cancer Models
A significant challenge in modern medicine is the emergence of drug resistance in both infectious diseases and oncology. The thiazolo[4,5-b]pyridine scaffold has shown promise in addressing this issue. For instance, certain thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors capable of overcoming imatinib (B729) resistance in gastrointestinal stromal tumors (GIST). nih.gov Specifically, they show potent activity against mutants like the c-KIT V560G/D816V double mutant, which is resistant to imatinib. nih.gov Similarly, novel thiazolo[5,4-b]pyridine derivatives have been designed as EGFR-TK inhibitors that target resistance mutations in non-small cell lung cancer. nih.gov In the antimicrobial realm, some thiazolo[4,5-b]pyridin-5-ones have demonstrated higher inhibition potential against resistant strains like MRSA and P. aeruginosa than the reference drug ampicillin. researchgate.net
Future work should systematically evaluate this compound and its newly designed analogs against a panel of drug-resistant cancer cell lines and microbial strains. Combination studies with existing therapies could reveal synergistic effects that resensitize resistant cells to treatment. Mechanistic investigations into how these compounds circumvent or overcome resistance pathways will be critical for their development as next-generation therapeutics.
| Compound Class | Resistant Model | Target/Mechanism | Reported Activity |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine Derivative (6r) | Imatinib-Resistant GIST (HMC1.2 cells) | c-KIT V560G/D816V double mutant | 23.6-fold higher anti-proliferative activity (GI₅₀ = 1.15 µM) than imatinib. nih.gov |
| Thiazolo[5,4-b]pyridine Derivative (10k) | NSCLC (NCI-H1975 cells with T790M mutation) | EGFR-TK | Potent activity with an IC₅₀ value of 0.08 µM, comparable to Osimertinib. nih.gov |
| Thiazolo[4,5-b]pyridin-5-one Derivatives (4g, 4n, 4p) | Methicillin-resistant Staphylococcus aureus (MRSA) | Putative inhibition of E.coli MurB enzyme | Higher inhibition potential than the reference drug ampicillin. researchgate.net |
Investigation of Novel Self-Assembly Properties for Material Science Advancements
The field of material science offers another exciting avenue for the application of this compound. The planar, aromatic structure of the thiazolo[4,5-b]pyridine core, with its multiple hydrogen bond donors and acceptors, makes it a candidate for studies in supramolecular chemistry and self-assembly. Such molecules can form ordered structures like liquid crystals, gels, or organic nanotubes through non-covalent interactions.
Future research could explore the self-assembly properties of this compound and its derivatives in various solvents and on different substrates. The introduction of long alkyl chains or other functional groups could be used to control the packing and morphology of the resulting materials. These self-assembled structures could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs), as well as in the development of novel sensor materials or scaffolds for tissue engineering. The coordination of metal ions to the nitrogen atoms in the pyridine and thiazole rings could also lead to the formation of metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methoxythiazolo[4,5-b]pyridin-2-amine, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of 1-(6-methoxypyridin-2-yl)-thiourea using lithium bromide and bromine in acetic acid. Temperature (80–100°C) and reaction time (4–6 hours) are critical for optimizing yields (typically 60–75%). Alternative routes involve microwave-assisted reactions with substituted pyridines and isothiocyanates, reducing synthesis time by 50% compared to conventional heating .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : A singlet at δ 3.8–4.0 ppm confirms the methoxy group. Aromatic protons appear as doublets in δ 7.2–8.5 ppm, characteristic of fused thiazole-pyridine systems.
- LC-MS : The molecular ion peak at m/z 181.04 (C₇H₇N₃OS) validates the molecular formula.
- IR : Stretching bands at 1250–1270 cm⁻¹ (C-O of methoxy) and 3350 cm⁻¹ (N-H of amine) are diagnostic .
Q. What are the primary biological targets of thiazolo[4,5-b]pyridine derivatives, and how does the 6-methoxy group modulate activity?
- Methodological Answer : Thiazolo[4,5-b]pyridines inhibit kinases (e.g., PI3Kα) and receptors (e.g., histamine H3). The 6-methoxy group enhances solubility and hydrogen-bonding capacity compared to methyl or chloro substituents, improving target engagement. For example, methoxy analogs show 2–3× higher PI3Kα inhibition (IC₅₀ ~50 nM) than methyl derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective PI3Kα inhibition?
- Methodological Answer :
- Substituent Screening : Test analogs with halogens, alkyl, or aryl groups at positions 5 or 7. For example, 5-chloro substitution increases lipophilicity but reduces selectivity.
- Crystallography : Co-crystallize the compound with PI3Kα to identify key binding interactions (e.g., methoxy-O forming hydrogen bonds with Val851).
- Table : Comparative IC₅₀ values of analogs:
| Substituent | Position | IC₅₀ (PI3Kα) |
|---|---|---|
| -OCH₃ | 6 | 50 nM |
| -CH₃ | 7 | 120 nM |
| -Cl | 5 | 85 nM |
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HEK293) and assay conditions (ATP concentration, incubation time).
- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting activity.
- Meta-Analysis : Cross-reference data from enzymatic assays (e.g., kinase profiling panels) and cellular models to distinguish direct vs. indirect effects .
Q. What synthetic strategies improve methoxy group introduction at the 6-position of thiazolo[4,5-b]pyridine scaffolds?
- Methodological Answer :
- Nucleophilic Aromatic Substitution : Use 6-bromo-Thiazolo[4,5-b]pyridin-2-amine (CAS 857970-06-0) as a precursor. React with NaOCH₃ in DMF at 120°C for 12 hours (yield: 70–80%).
- Catalysis : Pd/Cu-catalyzed coupling for late-stage methoxylation, though this requires inert conditions and higher costs .
Q. How do solvent polarity and catalysts influence the synthesis of this compound?
- Methodological Answer :
- Polar Protic Solvents (e.g., acetic acid): Enhance cyclization but may protonate intermediates, slowing reactivity.
- Microwave Assistance : Reduces reaction time from 6 hours to 30 minutes by improving thermal efficiency.
- Catalyst Screening : LiBr in acetic acid outperforms NaBr due to stronger Lewis acidity, increasing cyclization efficiency by 20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
